4-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
CAS No.: 1384429-36-0
Cat. No.: VC3403798
Molecular Formula: C6H6ClF3N2
Molecular Weight: 198.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384429-36-0 |
|---|---|
| Molecular Formula | C6H6ClF3N2 |
| Molecular Weight | 198.57 g/mol |
| IUPAC Name | 4-(chloromethyl)-1-methyl-5-(trifluoromethyl)pyrazole |
| Standard InChI | InChI=1S/C6H6ClF3N2/c1-12-5(6(8,9)10)4(2-7)3-11-12/h3H,2H2,1H3 |
| Standard InChI Key | NRYVGIDCPNIDGY-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C=N1)CCl)C(F)(F)F |
| Canonical SMILES | CN1C(=C(C=N1)CCl)C(F)(F)F |
Introduction
Chemical Structure and Properties
4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole core with three key substituents: a chloromethyl group at the 4-position, a methyl group at the nitrogen in position 1, and a trifluoromethyl group at the 5-position. This specific arrangement of functional groups contributes to the compound's unique chemical and biological properties.
Physical and Chemical Characteristics
The compound is characterized by the following physicochemical properties:
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CAS Registry Number: 1384429-36-0
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Molecular Formula: C₆H₆ClF₃N₂
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Molecular Weight: 198.57 g/mol
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IUPAC Name: 4-(chloromethyl)-1-methyl-5-(trifluoromethyl)pyrazole
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Standard InChI: InChI=1S/C6H6ClF3N2/c1-12-5(6(8,9)10)4(2-7)3-11-12
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Standard InChIKey: NRYVGIDCPNIDGY-UHFFFAOYSA-N
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SMILES Notation: CN1C(=C(C=N1)CCl)C(F)(F)F
The presence of the trifluoromethyl group (CF₃) enhances the molecule's lipophilicity and metabolic stability, while the chloromethyl group serves as a reactive handle for further functionalization. The N-methyl group on the pyrazole ring affects the electronic distribution and reactivity of the heterocycle.
Synthetic Methodologies
General Synthesis of Functionalized Pyrazoles
The synthesis of functionalized pyrazoles, including 4-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole, typically involves condensation reactions between hydrazines and appropriate carbonyl compounds. For trifluoromethyl-substituted pyrazoles, specific synthetic routes have been developed to efficiently incorporate this functionality.
Synthesis of Trifluoromethylated Pyrazoles
A practical method for synthesizing trifluoromethylated pyrazoles starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which can yield a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole isomers . These isomers can be separated based on boiling point vs. pressure diagram analysis . These core structures serve as precursors for more complex derivatives like 4-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole.
Functionalization Methods
Functionalization of trifluoromethylated pyrazoles can be achieved through various methods:
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Lithiation reactions in flow reactors can introduce functional groups at specific positions
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Bromination with N-bromosuccinimide (NBS) under mild conditions
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Direct ortho-metalation (DoM) reactions for introducing functional groups at specific positions
The chloromethyl group at the 4-position of 4-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole is typically introduced through chloromethylation reactions using formaldehyde and hydrochloric acid with appropriate catalysts.
Applications and Significance
Pharmaceutical Applications
Functionalized pyrazoles, including trifluoromethyl-substituted derivatives, have extensive applications in medicinal chemistry. The 4-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole serves as a versatile scaffold for drug development due to several advantageous features:
Recent studies have demonstrated that pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties, making them valuable starting materials in pharmaceutical research.
Agrochemical Applications
Trifluoromethylated pyrazoles also find applications in the development of agrochemicals, including pesticides, herbicides, and fungicides. The compound 3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole, a related derivative, has been patented for agricultural applications .
Building Block in Organic Synthesis
4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole serves as an important building block in organic synthesis. The chloromethyl group provides a convenient handle for further functionalization through nucleophilic substitution reactions, allowing for the creation of more complex molecules.
Structural Diversity of Related Compounds
Isomeric Variations
The positioning of substituents on the pyrazole ring creates different isomers with distinct properties. For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole are regioisomers that differ in the position of the trifluoromethyl group .
Functional Group Variations
Various functional groups can be introduced at different positions of the pyrazole ring:
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Aldehydes and acids at the 4-position of 1-methyl-5-(trifluoromethyl)-1H-pyrazole through Br–Li exchange
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Sulfonyl chlorides and lithium sulfinates for diverse applications
Comparative Analysis
Table 1: Comparison of Related Trifluoromethylated Pyrazole Compounds
Research Applications and Case Studies
Synthetic Methodologies Research
Research on efficient synthetic routes to functionalized pyrazoles continues to be an active area of investigation. A practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been developed, offering high yields and scalability . This methodology serves as a foundation for synthesizing more complex derivatives, including 4-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving trifluoromethylated pyrazoles have revealed important insights into the impact of substituent positioning on biological activity. These studies guide the rational design of new compounds with optimized properties for specific applications.
Flow Chemistry Applications
The use of flow reactors for the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole demonstrates the application of modern synthetic techniques in the preparation of functionalized pyrazoles . Flow chemistry offers advantages in terms of reaction control, safety, and scalability, which are particularly valuable for the synthesis of compounds with reactive functional groups.
Future Perspectives and Ongoing Research
Emerging Applications
The versatility of 4-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole as a building block suggests potential applications in emerging areas such as:
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Development of fluorinated pharmaceuticals with improved pharmacokinetic properties
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Creation of advanced materials with unique physical properties
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Design of selective enzyme inhibitors
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Synthesis of functionalized heterocycles for diverse applications
Methodological Advancements
Ongoing research aims to develop more efficient and sustainable methods for synthesizing and functionalizing pyrazole derivatives. These efforts include:
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Application of catalytic methods for C-H functionalization
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Development of environmentally friendly synthetic routes
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Utilization of continuous flow processing for industrial production
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Exploration of novel functionalization strategies
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